Triethyl[(1-ethynylcyclohexyl)oxy]silane
Description
Triethyl[(1-ethynylcyclohexyl)oxy]silane is an organosilicon compound characterized by a cyclohexyloxy group substituted with an ethynyl (C≡C) moiety at the 1-position and a triethylsilyl group. Its molecular formula is C₁₃H₂₂OSi (molecular weight: 222.40 g/mol). The ethynyl group introduces sp-hybridized carbon atoms, enabling reactivity in cycloadditions and coupling reactions, while the triethylsilyl group imparts steric bulk and hydrophobicity .
Analogous methods involve hydrosilylation or coupling reactions with alkynyl precursors, as seen in related compounds . Applications include serving as a precursor in catalytic cycloisomerization and hydrogenation reactions, where the ethynyl group facilitates cyclization pathways .
Properties
IUPAC Name |
triethyl-(1-ethynylcyclohexyl)oxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26OSi/c1-5-14(12-10-9-11-13-14)15-16(6-2,7-3)8-4/h1H,6-13H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCUVSSAYWYSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1(CCCCC1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500174 | |
| Record name | Triethyl[(1-ethynylcyclohexyl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53201-16-4 | |
| Record name | Triethyl[(1-ethynylcyclohexyl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(1-ethynylcyclohexyl)oxy]silane typically involves the reaction of triethylsilane with an appropriate ethynylcyclohexyl derivative. One common method is the cobalt-catalyzed diastereoselective cross-coupling between alkynylzinc pivalates and functionalized cyclic iodides or bromides . The reaction conditions often require an inert atmosphere, such as argon, and the use of flame-dried glassware to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving purification steps such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Triethyl[(1-ethynylcyclohexyl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkynylzinc pivalates, cobalt catalysts, and various halides. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents like tetrahydrofuran (THF) .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield silanols, while reduction reactions can produce alkanes or other reduced forms of the starting material .
Scientific Research Applications
Triethyl[(1-ethynylcyclohexyl)oxy]silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a reducing agent.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Triethyl[(1-ethynylcyclohexyl)oxy]silane involves its ability to donate hydride ions (H-) in reduction reactions. The silicon atom in the compound has a high affinity for oxygen, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Ethynyl vs. Propynyl Substituents :
- The ethynyl group in this compound offers higher reactivity in cycloadditions compared to the propynyl group in compound 13 due to reduced steric hindrance. However, the propynyl analog exhibits enhanced stability in hydrogenative cycloisomerization under 5 bar H₂ pressure .
Silane Substituents (Triethyl vs. Trimethyl) :
- Triethylsilyl groups increase steric bulk compared to trimethylsilyl derivatives, slowing hydrolysis but enhancing selectivity in catalytic reactions. For example, this compound may resist premature Si-O cleavage in acidic conditions compared to 1-(Trimethylsiloxy)cyclohexene .
Cyclohexene vs. Cyclohexane Backbone :
- Compounds with cyclohexene (e.g., 1-(Trimethylsiloxy)cyclohexene) undergo electrophilic additions at the double bond, while ethynyl-substituted analogs prioritize triple-bond reactivity.
Hydrosilylation Potential: The Si-H bond in triethyl silane (C₆H₁₆Si) enables efficient hydrosilylation of ketones and aldehydes . In contrast, this compound lacks Si-H but can participate in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) due to the ethynyl group .
Catalytic Cycloisomerization
This compound undergoes hydrogenative cycloisomerization using [CpxRu] catalysts under H₂ pressure, forming bicyclic structures. Comparable reactions with propynyl analogs yield larger rings due to extended carbon chains .
Hydrosilylation and Surface Modification
While triethyl silane (C₆H₁₆Si) reduces carbonyl groups efficiently , the ethynyloxy group in this compound limits this reactivity. Instead, it serves as a coupling agent in material science, enhancing adhesion in composites .
Diastereoselectivity in Reactions
Temperature-dependent diastereoselectivity is observed in hydrosilylation of 4-tert-butylcyclohexanone using EtMe₂SiH (ΔΔH‡ = -2.5 kcal/mol, ΔΔS‡ = -6.9 e.u.) . Similar studies on this compound could reveal steric effects from the cyclohexyloxy group.
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